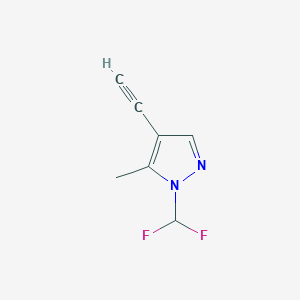

1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(difluoromethyl)-4-ethynyl-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c1-3-6-4-10-11(5(6)2)7(8)9/h1,4,7H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFWMQONYLPQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(F)F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole involves several steps, typically starting with the formation of the pyrazole ring. One common method involves the reaction of a suitable hydrazine derivative with an appropriate diketone or ketoester. The ethynyl group can be introduced via Sonogashira coupling reactions, using palladium catalysts and copper co-catalysts . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions may target the difluoromethyl group or the ethynyl group, leading to the formation of different products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the ethynyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole exhibits notable antimicrobial activity . It has been shown to be effective against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents. The difluoromethylation may enhance its interaction with biological targets, leading to improved potency compared to non-fluorinated analogs.

Anticancer Potential

The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may inhibit certain cancer cell lines, although detailed mechanisms of action remain to be elucidated . The structural modifications of the pyrazole core are believed to play a crucial role in enhancing its anticancer efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including coupling reactions that incorporate the difluoromethyl and ethynyl groups into the pyrazole framework. Understanding the structure-activity relationship is vital for optimizing its biological activity. Modifications to the pyrazole core have been shown to significantly influence its antimicrobial and anticancer activities .

Agricultural Applications

Given its biological activity, this compound is being explored for potential use as an agricultural fungicide . The unique combination of functional groups may provide enhanced efficacy against plant pathogens while maintaining safety profiles suitable for agricultural use.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors . The ethynyl group may participate in π-π interactions or act as a reactive site for further chemical modifications . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Position and Functional Group Analysis

The table below compares substituent patterns and key properties of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole with structurally related pyrazoles from the literature:

Key Observations:

Substituent Diversity at Position 1 :

- The target compound’s difluoromethyl group is distinct from aryl (e.g., 4-methoxyphenyl in ) or alkylaryl (e.g., 2-methylphenyl in ) substituents. CF₂H offers balanced lipophilicity and metabolic resistance compared to bulkier aryl groups.

- In contrast, trifluoromethyl (CF₃) at position 3 in provides stronger electron-withdrawing effects, influencing reactivity and binding affinity.

Ethynyl Group at Position 4: The ethynyl group is rare in the literature. Most analogs feature bulkier substituents (e.g., phenoxy in or sulfonyl in ), which may hinder click chemistry applications. The ethynyl group’s linear geometry and reactivity make the target compound suitable for modular synthesis.

Methyl Group at Position 5 :

Physicochemical and Pharmacological Properties

- Lipophilicity (LogP): The target compound’s LogP is estimated to be moderate (~2.5), lower than aryl-rich analogs (e.g., , LogP ~4.0) due to the ethynyl group’s hydrophilicity.

Metabolic Stability :

Biological Activity :

- While the target compound’s activity is underexplored, analogs with ethynyl groups (e.g., covalent kinase inhibitors) show enhanced target engagement via irreversible binding.

- Pyrazoles with electron-deficient substituents (e.g., CF₃ in ) exhibit anticancer activity, suggesting the target compound could be optimized for similar targets.

Biological Activity

1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole is a pyrazole derivative notable for its unique structural features, including a difluoromethyl group and an ethynyl substituent. This compound has garnered attention for its significant biological activities, particularly as an antimicrobial agent. The following sections provide a detailed review of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C_7H_6F_2N_2

- Molecular Weight : Approximately 156.14 g/mol

- Structural Features : The compound contains a five-membered ring with two nitrogen atoms, contributing to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

This compound exhibits considerable antimicrobial properties against various bacterial and fungal strains. Research indicates that difluoromethylated pyrazoles can be effective in developing new antimicrobial agents due to their enhanced potency compared to non-fluorinated analogs.

Table 1: Antimicrobial Efficacy of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

Preliminary studies suggest that the compound may interact with specific enzymes and receptors within microbial cells, enhancing its antimicrobial effects. Further research is needed to elucidate the precise mechanisms by which it exerts its biological activity. The presence of both difluoromethyl and ethynyl groups may contribute to increased binding affinity for biological targets, leading to improved efficacy.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study found that this compound demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics. The results indicated a potential role in treating infections caused by multi-drug-resistant organisms .

Comparative Analysis with Similar Compounds

In a comparative analysis involving structurally similar compounds, this compound showed enhanced activity against Staphylococcus aureus compared to other pyrazole derivatives lacking the difluoromethyl group. This highlights the importance of structural modifications in optimizing biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Sonogashira Coupling : This method involves the coupling of appropriate aryl halides with terminal alkynes in the presence of a palladium catalyst.

- Nucleophilic Substitution Reactions : Utilizing difluoromethylating agents in nucleophilic substitution reactions can yield the desired pyrazole derivative effectively .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, leveraging palladium-catalyzed cross-coupling for introducing ethynyl groups. For example, a protocol similar to uses Pd(PPh₃)₄ in degassed DMF/water mixtures with aryl boronic acids and K₃PO₄. Optimizing yield (70–85%) requires precise temperature control (80–100°C) and inert atmospheres. Ethynyl introduction may involve Sonogashira coupling, where alkyne precursors react with halogenated pyrazole intermediates under CuI/Pd(PPh₃)₂Cl₂ catalysis ( ). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity >95% .

Advanced: How can discrepancies in NMR data for substituted pyrazoles be systematically addressed?

Methodological Answer:

Contradictions in NMR shifts (e.g., ¹H or ¹³C) arise from solvent effects, tautomerism, or impurities. Cross-verify using:

- 2D NMR (HSQC, HMBC) to assign ambiguous signals ( ).

- Variable-temperature NMR to detect dynamic processes ( ).

- Comparative analysis with computational predictions (DFT) for expected chemical shifts ( ). For instance, pyrazole ring protons in show δ 7.2–7.8 ppm (aromatic), while difluoromethyl groups exhibit distinct ¹⁹F NMR signals at δ -110 to -120 ppm .

Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

Critical techniques include:

Advanced: How do computational methods like DFT aid in predicting reactivity and electronic properties?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Ethynyl groups lower LUMO energy, enhancing reactivity toward electrophiles ( ).

- Electrostatic potential maps identify electron-deficient regions (e.g., difluoromethyl groups).

- Solvent effects (PCM model) simulate reactivity in polar aprotic solvents like DMF. Studies in show pyrazole derivatives with ethynyl substituents exhibit enhanced π-π stacking in crystal lattices .

Basic: How do substituents (difluoromethyl, ethynyl) influence physicochemical properties?

Methodological Answer:

- Difluoromethyl : Increases lipophilicity (logP +0.5–1.0) and metabolic stability via C-F bond strength ( ).

- Ethynyl : Enhances rigidity and π-conjugation, affecting UV-Vis absorption (λmax ~250–280 nm).

- Methyl at C5 : Steric hindrance reduces rotational freedom, confirmed by X-ray crystallography in similar compounds ( ) .

Advanced: What strategies mitigate challenges in multi-step synthesis (e.g., regioselectivity, protecting groups)?

Methodological Answer:

- Regioselectivity : Use directing groups (e.g., esters at C5) to control cross-coupling positions ( ).

- Protecting Groups : Temporarily shield ethynyl groups with TMS (trimethylsilyl), removed via K₂CO₃/MeOH.

- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to separate regioisomers ( ).

Basic: What are common synthetic byproducts, and how are they characterized?

Methodological Answer:

- Dehalogenation Byproducts : Detectable via GC-MS (m/z = [M-Cl]⁺).

- Oxidation Products : Ethynyl → carbonyl (δ 170–180 ppm in ¹³C NMR).

- Mitigation : Use scavengers (e.g., NaHSO₃) or low-temperature reactions ( ). Purity is confirmed by HPLC (>98% area).

Advanced: How does the ethynyl group enable applications in click chemistry or metal-catalyzed couplings?

Methodological Answer:

The ethynyl moiety participates in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.